4-(4-Bromo-1H-pyrazol-3-YL)pyridine
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Overview
Description
4-(4-Bromo-1H-pyrazol-3-YL)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ringThe molecular formula of this compound is C8H6BrN3, and it has a molecular weight of 224.06 g/mol .
Mechanism of Action
Target of Action
4-(4-Bromo-1H-pyrazol-3-YL)pyridine is a heterocyclic compound that has been studied for its potential therapeutic effects
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Pyrazole derivatives are known to have diverse pharmacological effects, suggesting they may interact with multiple biochemical pathways . More research is needed to summarize the affected pathways and their downstream effects.
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, which include 4-(4-Bromo-1H-pyrazol-3-YL)pyridine, can interact with various enzymes and proteins
Molecular Mechanism
It is known that pyrazole derivatives can have binding interactions with biomolecules and can influence enzyme activity and gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1H-pyrazol-3-YL)pyridine typically involves the reaction of 4-bromo-1H-pyrazole with pyridine derivatives. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 4-bromo-1H-pyrazole is reacted with a pyridine boronic acid under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-1H-pyrazol-3-YL)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF and toluene. Reaction conditions typically involve moderate to high temperatures (50-150°C) and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
4-(4-Bromo-1H-pyrazol-3-YL)pyridine has several scientific research applications, including:
Comparison with Similar Compounds
4-(4-Bromo-1H-pyrazol-3-YL)pyridine can be compared with other similar compounds, such as:
4-(4-Chloro-1H-pyrazol-3-YL)pyridine: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
4-(4-Methyl-1H-pyrazol-3-YL)pyridine:
4-(4-Fluoro-1H-pyrazol-3-YL)pyridine: Features a fluorine atom, which can significantly alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of the pyrazole and pyridine rings with a bromine substituent, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-bromo-1H-pyrazol-5-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h1-5H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKNQJJSEMQTHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672836 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166196-54-9 |
Source
|
Record name | 4-(4-Bromo-1H-pyrazol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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